molecular formula C19H20N2O3S B2947791 4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 868368-50-7

4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2947791
CAS No.: 868368-50-7
M. Wt: 356.44
InChI Key: INYYTLOLSBRAII-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with an isopropoxy group and a methoxy-methylbenzo[d]thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using methoxy and methyl halides.

    Coupling with Benzamide: The final step involves coupling the substituted benzothiazole with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxy or methoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other benzamide derivatives. Its combination of isopropoxy and methoxy groups may enhance its solubility and bioavailability, making it a promising candidate for further drug development.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11(2)24-14-8-6-13(7-9-14)18(22)21-19-20-16-15(23-4)10-5-12(3)17(16)25-19/h5-11H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYYTLOLSBRAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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